(2R)-2-(2,5-dimethylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2,5-dimethylphenyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propan-1-amine backbone substituted with a 2,5-dimethylphenyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,5-dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2,5-dimethylbenzaldehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2,5-dimethylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2,5-dimethylphenyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amines with biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Catalysis: The compound is used in catalytic processes, including asymmetric synthesis and chiral resolution, due to its chiral nature.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal communication.
Comparison with Similar Compounds
- (2R)-2-(2,4-dimethylphenyl)propan-1-amine
- (2R)-2-(3,5-dimethylphenyl)propan-1-amine
- (2R)-2-(2,6-dimethylphenyl)propan-1-amine
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds in chemical reactions may differ due to steric and electronic effects of the substituents.
- Biological Activity: The biological activity and pharmacological profiles of these compounds can vary, making each unique in its potential applications.
Properties
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUUCHDVKEPLH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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